2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. Oxazolidinones are known for their diverse biological activities and are widely used in medicinal chemistry, particularly as antibacterial agents .
Mechanism of Action
Target of Action
Oxazolidinones are a class of compounds that have been found to have antibacterial activity . They typically target the bacterial ribosome, inhibiting protein synthesis .
Mode of Action
Oxazolidinones bind to the bacterial ribosome, specifically the 50S subunit, and interfere with protein synthesis . This prevents the bacteria from growing and reproducing.
Biochemical Pathways
The primary biochemical pathway affected by oxazolidinones is protein synthesis . By inhibiting this pathway, oxazolidinones prevent the bacteria from producing essential proteins, leading to their death.
Result of Action
The result of the action of oxazolidinones is the inhibition of bacterial growth and reproduction, leading to the death of the bacteria .
Action Environment
The efficacy and stability of oxazolidinones can be influenced by various environmental factors, such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is a type of oxazolidinone . Oxazolidinones are known to be useful as Evans auxiliaries, which are used for chiral synthesis . The acid chloride substrate reacts with the oxazolidinone to form an imide .
Cellular Effects
They target an early step involving the binding of N-formylmethionyl-tRNA to the ribosome .
Molecular Mechanism
Oxazolidinones are known to form oximes or hydrazones in reactions with aldehydes and ketones . This process involves the nitrogen acting as a nucleophile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazolidinone ring .
Industrial Production Methods
In industrial settings, the production of oxazolidinones often involves the use of high-throughput methods such as continuous flow synthesis. This approach allows for the efficient and scalable production of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacteria.
Contezolid: An oxazolidinone in clinical trials with promising antibacterial properties.
Uniqueness
2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is unique due to its specific structural features, such as the ethyl and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-ethyl-4-hydroxy-1,2-oxazolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-6-5(8)4(7)3-9-6/h4,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXLBOCRWDFGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.